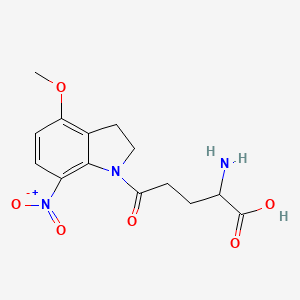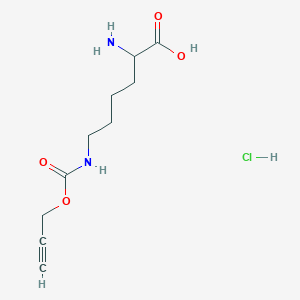
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of lysine followed by the introduction of the prop-2-ynoxycarbonyl group. The process generally includes the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group.
Introduction of the prop-2-ynoxycarbonyl group: The protected lysine is then reacted with prop-2-ynyl chloroformate under basic conditions to introduce the prop-2-ynoxycarbonyl group.
Deprotection: The protecting group is removed to yield the final product
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The alkyne group can participate in click chemistry reactions with azides to form triazoles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Click chemistry: Azides are commonly used as reagents in click chemistry reactions with the alkyne group of the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Triazoles: Formed from click chemistry reactions with azides.
Oxidized and reduced derivatives: Depending on the specific oxidizing or reducing agents used
Scientific Research Applications
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of chemical probes and tools for studying biological systems.
Biology: Incorporated into recombinant proteins for site-specific labeling and imaging.
Industry: Utilized in the development of novel materials and bioconjugates
Mechanism of Action
The mechanism of action of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group allows for specific reactions with azides, enabling the formation of stable triazole linkages. This specificity and stability make it a valuable tool in various biochemical and biotechnological applications .
Comparison with Similar Compounds
Similar Compounds
- N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride
- Fmoc-(S)-propargyl-Ala-OH
- L-Homopropargylglycine hydrochloride
- Fmoc-azidolysine
- L-C-Propargylglycine
Uniqueness
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its specific alkyne functionality, which allows for bioorthogonal reactions. This makes it particularly useful for site-specific labeling and imaging in biological systems, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H17ClN2O4 |
|---|---|
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H |
InChI Key |
ZYUXGVUWYHHZTD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


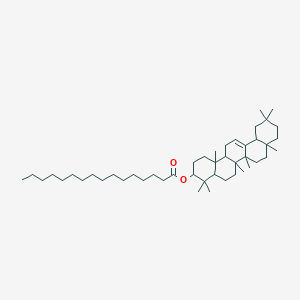
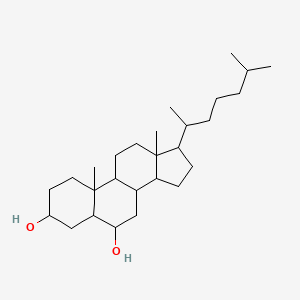
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

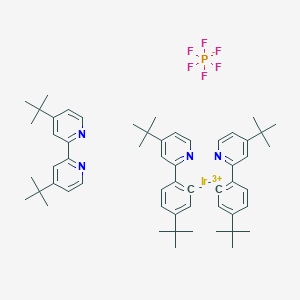
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
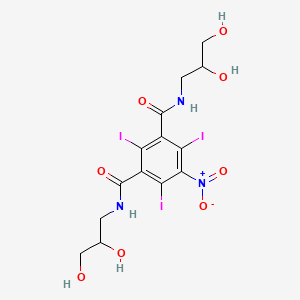
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)

